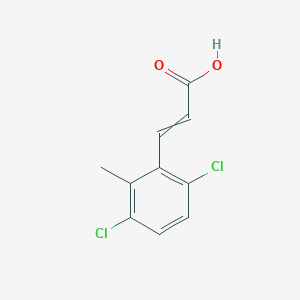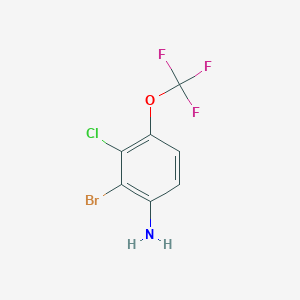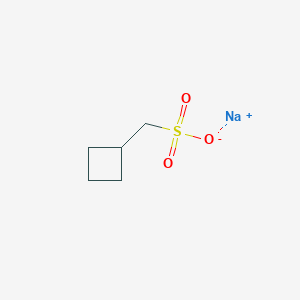
3,6-Dichloro-2-methylcinnamic acid
Vue d'ensemble
Description
3,6-Dichloro-2-methylcinnamic acid (DCMA) is an organic compound with a distinctive aromatic smell. DCMA is a versatile compound that is used in a wide range of applications, including synthesis, scientific research, and lab experiments. It is a derivative of cinnamic acid, a naturally occurring compound found in various plants. DCMA has a wide range of potential uses due to its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and antibacterial agent.
Applications De Recherche Scientifique
3,6-Dichloro-2-methylcinnamic acid has a wide range of potential scientific research applications. It has been used in the synthesis of novel compounds, such as indole derivatives and benzopyrans. It has also been used to study the effects of cinnamic acid derivatives on the activity of enzymes, such as cyclooxygenase-2 and lipoxygenase. Additionally, 3,6-Dichloro-2-methylcinnamic acid has been used to study the effects of cinnamic acid derivatives on the activity of various proteins, such as thioredoxin reductase and peroxiredoxin.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-2-methylcinnamic acid is not fully understood. However, it is believed to act as an antioxidant, anti-inflammatory, and antibacterial agent. It is thought to act by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. Additionally, 3,6-Dichloro-2-methylcinnamic acid has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa.
Biochemical and Physiological Effects
3,6-Dichloro-2-methylcinnamic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,6-Dichloro-2-methylcinnamic acid can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta. Additionally, 3,6-Dichloro-2-methylcinnamic acid has been shown to inhibit the activity of cyclooxygenase-2 and lipoxygenase. In vivo studies have shown that 3,6-Dichloro-2-methylcinnamic acid can reduce the symptoms of inflammatory diseases, such as arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-Dichloro-2-methylcinnamic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. Additionally, it has a wide range of potential applications, including synthesis, scientific research, and lab experiments. However, there are some limitations to using 3,6-Dichloro-2-methylcinnamic acid in lab experiments. For example, it is not water-soluble, which can limit its use in certain types of experiments. Additionally, it can be toxic in high concentrations.
Orientations Futures
There are a number of potential future directions for the use of 3,6-Dichloro-2-methylcinnamic acid. One potential application is in the development of novel drugs and therapeutic agents. 3,6-Dichloro-2-methylcinnamic acid has been shown to have a variety of biochemical and physiological effects, and it may be possible to use these effects to develop novel drugs and therapeutic agents. Additionally, 3,6-Dichloro-2-methylcinnamic acid may be useful in the development of new food additives and preservatives. Finally, 3,6-Dichloro-2-methylcinnamic acid may be useful in the development of new materials and coatings for use in industrial applications.
Propriétés
IUPAC Name |
3-(3,6-dichloro-2-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-7(2-5-10(13)14)9(12)4-3-8(6)11/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSOQMRFXACHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C=CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413542.png)
![6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B1413543.png)
![2-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1413544.png)
![3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B1413545.png)





![sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413559.png)
![tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate](/img/structure/B1413560.png)